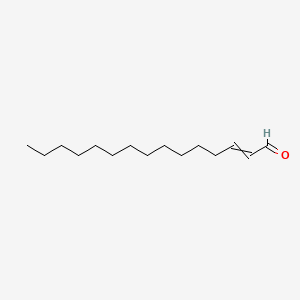
Pentadec-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadec-2-enal, also known as (E)-2-pentadecenal, is an organic compound with the molecular formula C15H28O. It is an aliphatic aldehyde with a double bond in the second position of the carbon chain. This compound is known for its distinctive odor and is used in various applications, including as a fragrance component and in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadec-2-enal can be synthesized through several methods. One common synthetic route involves the oxidation of pentadecen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of tetradecene, followed by oxidation. This method involves the addition of a formyl group to the double bond of tetradecene using a rhodium catalyst, followed by oxidation to form the aldehyde .
Análisis De Reacciones Químicas
Types of Reactions
Pentadec-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pentadec-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to pentadecen-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Pentadec-2-enoic acid.
Reduction: Pentadecen-2-ol.
Substitution: Various substituted pentadecenal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentadec-2-enal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: It is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of pentadec-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reaction is important in biological systems, where it can modify proteins and other biomolecules. Additionally, this compound can undergo oxidation and reduction reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexadec-2-enal: Similar structure but with one additional carbon atom.
Dodec-2-enal: Similar structure but with three fewer carbon atoms.
Octadec-2-enal: Similar structure but with three additional carbon atoms.
Uniqueness
Pentadec-2-enal is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. Its specific odor profile makes it valuable in the fragrance industry, and its reactivity makes it a useful intermediate in organic synthesis .
Propiedades
Número CAS |
118624-11-6 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
pentadec-2-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3 |
Clave InChI |
MLTULPRRIKTZBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



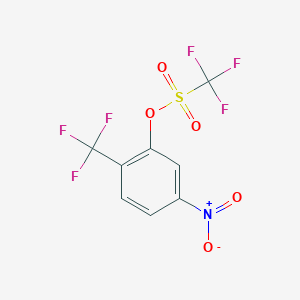
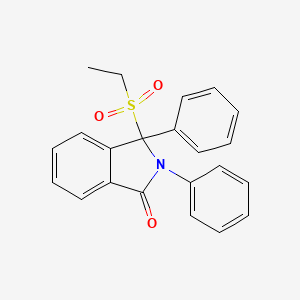
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
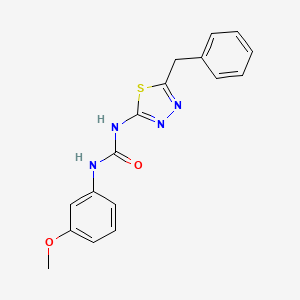
![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)
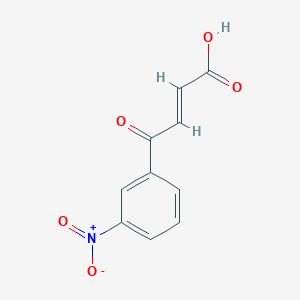
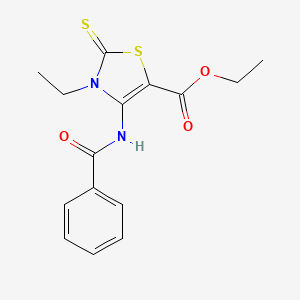
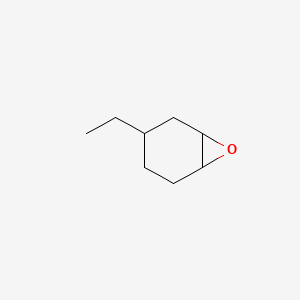
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
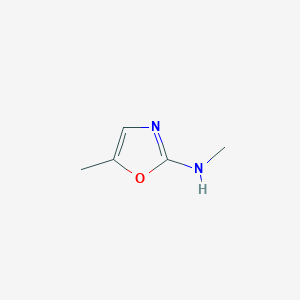
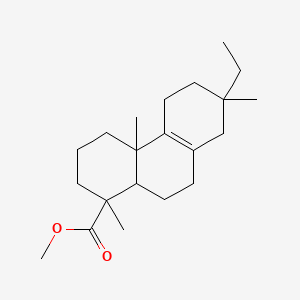
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
